methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a combination of pyridine, pyrazole, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Attachment of the pyridine ring: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides in the presence of a base.
Formation of the carbamate group: This step typically involves the reaction of an amine with methyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the carbamate or sulfamoyl groups.
Substitution: Substituted derivatives where nucleophiles replace leaving groups.
Scientific Research Applications
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Nilotinib: Chemically similar to imatinib, with slight modifications to the pyridine and pyrimidine rings.
Uniqueness
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKTCWAEVIJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.